molecular formula C27H47NO3 B12303062 Stearyl tyrosine

Stearyl tyrosine

Cat. No.: B12303062
M. Wt: 433.7 g/mol
InChI Key: OZSVSBMHEZAZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stearyl tyrosine is a compound formed by the esterification of stearic acid and tyrosine. It is known for its role as an immunological adjuvant, which enhances the body’s immune response to an antigen. This compound has been studied for its potential to replace traditional aluminum-based adjuvants due to its improved adjuvanticity and reduced local toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearyl tyrosine can be synthesized through the esterification of stearic acid with tyrosine. One common method involves the use of an active ester method, where stearic acid is first converted to its active ester form before reacting with tyrosine . The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves batch processes that are well-suited for large-scale production. The active ester method is favored due to its efficiency and scalability. The process includes steps such as esterification, purification, and quality control to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: Stearyl tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinone derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

Stearyl tyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which stearyl tyrosine exerts its effects involves its ability to bind proteins, cause local reactions at the site of injection, and interact with cell membranes. These properties make it an effective adjuvant by enhancing the presentation of antigens to the immune system. The molecular targets include cell surface receptors and membrane proteins, which facilitate the activation of immune cells .

Comparison with Similar Compounds

  • Aluminum phosphate
  • Calcium phosphate
  • Stearyl hydroxyphenylglycine
  • Phenylalanylethanolamine O-stearate

Comparison: Stearyl tyrosine is unique in its ability to provide enhanced adjuvanticity with reduced local toxicity compared to traditional aluminum-based adjuvants. It also induces a higher IgG2a and IgG2b response, which is beneficial for certain vaccine formulations . Other similar compounds, such as stearyl hydroxyphenylglycine and phenylalanylethanolamine O-stearate, have shown comparable or slightly higher adjuvant activity but may vary in their immunogenic profiles .

Properties

Molecular Formula

C27H47NO3

Molecular Weight

433.7 g/mol

IUPAC Name

octadecyl 2-amino-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C27H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-27(30)26(28)23-24-18-20-25(29)21-19-24/h18-21,26,29H,2-17,22-23,28H2,1H3

InChI Key

OZSVSBMHEZAZTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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